molecular formula C13H8BrFO B13636031 3'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde

3'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B13636031
M. Wt: 279.10 g/mol
InChI Key: FVZHCYFGRPDJCZ-UHFFFAOYSA-N
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Description

3’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the biphenyl family It is characterized by the presence of bromine and fluorine substituents on the biphenyl structure, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination and fluorination of biphenyl derivatives, followed by the introduction of the aldehyde group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum output.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in carboxylic acids, while reduction leads to the formation of alcohols.

Scientific Research Applications

3’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, leading to specific biological effects. The aldehyde group also plays a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorobiphenyl
  • 2-Bromo-5-fluorobenzotrifluoride
  • 3-Bromo-2-ethoxy-5-fluoro-1,1’-biphenyl

Uniqueness

3’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde is unique due to the specific positioning of the bromine, fluorine, and aldehyde groups on the biphenyl structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H8BrFO

Molecular Weight

279.10 g/mol

IUPAC Name

3-(3-bromo-2-fluorophenyl)benzaldehyde

InChI

InChI=1S/C13H8BrFO/c14-12-6-2-5-11(13(12)15)10-4-1-3-9(7-10)8-16/h1-8H

InChI Key

FVZHCYFGRPDJCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C(=CC=C2)Br)F)C=O

Origin of Product

United States

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